

Z-Lys-OMe Hydrochloride: A Comprehensive Technical Guide for Peptide Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Lys-OMe hydrochloride

Cat. No.: B554314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Z-Lys-OMe hydrochloride**, a critical building block in the field of peptide chemistry. This document details its chemical properties, provides explicit experimental protocols for its use, and visualizes key chemical transformations and workflows. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Core Concepts: The Role of Z-Lys-OMe Hydrochloride in Peptide Synthesis

Z-Lys-OMe hydrochloride, chemically known as N α -benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. In peptide synthesis, it is crucial to control the reactivity of the various functional groups within an amino acid to ensure the formation of the correct peptide bond sequence. **Z-Lys-OMe hydrochloride** is strategically modified with protecting groups to achieve this control.

The benzyloxycarbonyl (Z) group protects the alpha-amino (N α) terminus. This group is stable under a range of conditions but can be selectively removed, a process known as deprotection. The methyl ester (-OMe) group protects the C-terminal carboxylic acid, preventing it from reacting during peptide coupling steps. The hydrochloride salt form enhances the compound's stability and solubility. By protecting the alpha-amino and carboxyl termini, the epsilon-amino

group on the lysine side chain is available for specific modifications or for peptide bond formation.

Quantitative Data Summary

A summary of the key chemical and physical properties of **Z-Lys-OMe hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Name	N α -[(phenylmethoxy)carbonyl]-L-lysine, methyl ester, monohydrochloride	[1]
CAS Number	26348-68-5	[1]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄ • HCl	[1]
Molecular Weight	330.8 g/mol	[1]
Appearance	White to off-white powder	
Purity	≥98%	[1]
Solubility	DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml	[1]
Storage	4°C, sealed storage, away from moisture	[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving **Z-Lys-OMe hydrochloride**: peptide coupling and N α -deprotection. These protocols are fundamental to its application in solution-phase peptide synthesis.

Peptide Coupling using Z-Lys-OMe Hydrochloride

This protocol describes the formation of a dipeptide by coupling an N α -protected amino acid (e.g., Fmoc-Ala-OH) with **Z-Lys-OMe hydrochloride**.

Materials:

- **Z-Lys-OMe hydrochloride**
- N α -protected amino acid (e.g., Fmoc-Ala-OH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Neutralization of Z-Lys-OMe hydrochloride:** Dissolve **Z-Lys-OMe hydrochloride** (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
- **Activation of the N α -protected amino acid:** In a separate flask, dissolve the N α -protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

- Add DCC (1.1 equivalents) to the cooled solution of the $N\alpha$ -protected amino acid and HOBt. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
- Coupling Reaction: Add the neutralized Z-Lys-OMe solution from step 1 to the activated amino acid mixture from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

$N\alpha$ -Deprotection of the Z-Group

This protocol describes the removal of the $N\alpha$ -benzyloxycarbonyl (Z) group from the newly synthesized dipeptide via catalytic hydrogenation.

Materials:

- $N\alpha$ -Z-protected peptide
- Methanol
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H_2) or a hydrogen donor like ammonium formate
- Celite

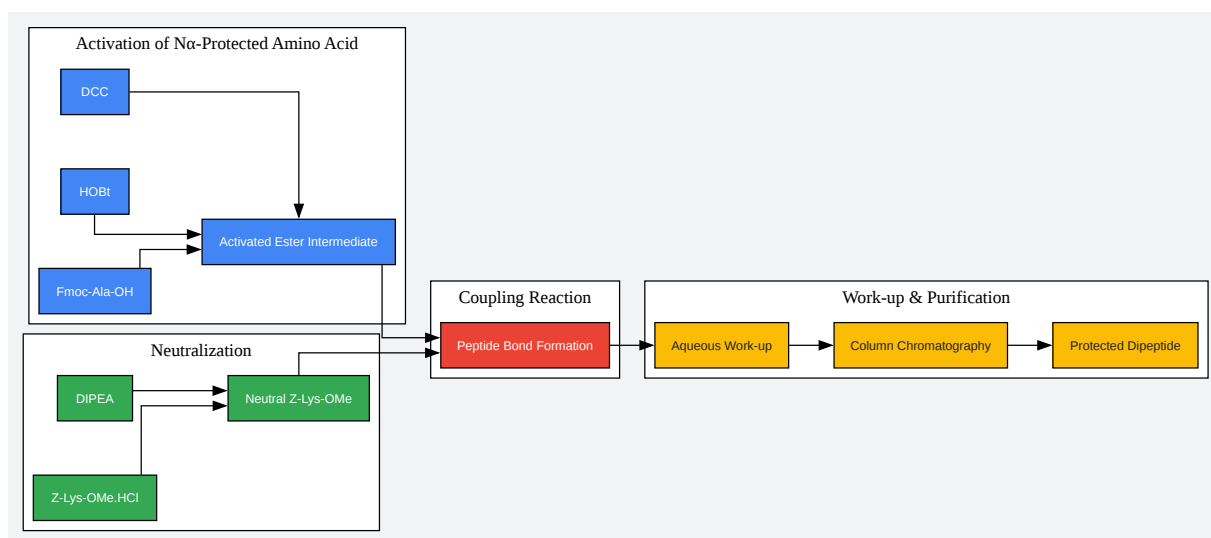
Procedure:

- Dissolve the $N\alpha$ -Z-protected peptide in methanol.
- Carefully add 10% Pd/C catalyst to the solution.

- If using a hydrogen donor, add ammonium formate. Alternatively, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with H₂).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.
- Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

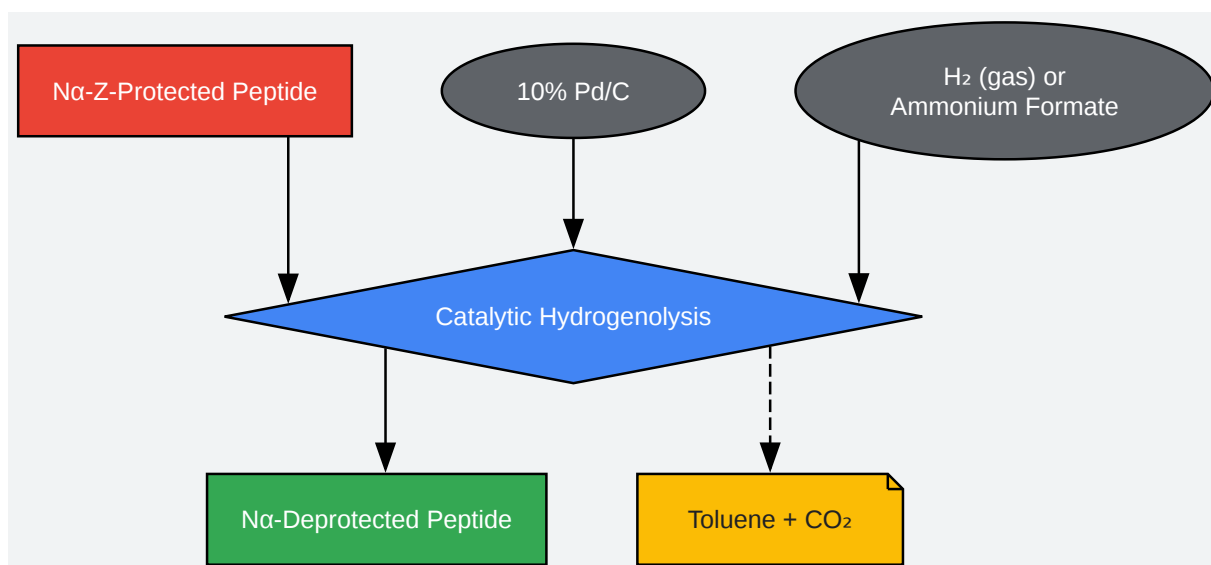
Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the application of **Z-Lys-OMe hydrochloride** in peptide synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a protected dipeptide using **Z-Lys-OMe hydrochloride**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [caymanchem.com](https://www.caymanchem.com) [caymanchem.com]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [Z-Lys-OMe Hydrochloride: A Comprehensive Technical Guide for Peptide Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554314#z-lys-ome-hydrochloride-for-beginners-in-peptide-chemistry\]](https://www.benchchem.com/product/b554314#z-lys-ome-hydrochloride-for-beginners-in-peptide-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com